molecular formula C12H13BrO3 B8446554 5-Bromo-2-(3-methyl-oxetan-3-ylmethoxy)-benzaldehyde

5-Bromo-2-(3-methyl-oxetan-3-ylmethoxy)-benzaldehyde

Cat. No.: B8446554
M. Wt: 285.13 g/mol
InChI Key: JSXORKOENXSNAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(3-methyl-oxetan-3-ylmethoxy)-benzaldehyde is a useful research compound. Its molecular formula is C12H13BrO3 and its molecular weight is 285.13 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13BrO3

Molecular Weight

285.13 g/mol

IUPAC Name

5-bromo-2-[(3-methyloxetan-3-yl)methoxy]benzaldehyde

InChI

InChI=1S/C12H13BrO3/c1-12(6-15-7-12)8-16-11-3-2-10(13)4-9(11)5-14/h2-5H,6-8H2,1H3

InChI Key

JSXORKOENXSNAC-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1)COC2=C(C=C(C=C2)Br)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 5-bromo-2-hydroxy-benzaldehyde (14 g, 70 mmol), KI (5 g) and K2CO3 (19 g, 140 mmol) in DMF (100 mL) was added toluene-4-sulfonic acid 3-methyl-oxetan-3-ylmethyl ester (18 g, 70 mmol). The mixture was heated at 140° C. for 2 h, and then cooled to room temperature, partitioned between water and ethyl acetate. The organic layer was washed with water for 3 times, dried over anhydrous Na2SO4 and concentrated. The residue was purified by column chromatography to give the title compound (10 g).
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two

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